molecular formula C15H20BrNO2 B2774394 N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 622867-53-2

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2774394
CAS RN: 622867-53-2
M. Wt: 326.234
InChI Key: IZYPQVWVZKITBP-UHFFFAOYSA-N
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Description

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (N-Boc-6-Br-THIQ) is an organobromine compound derived from the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The N-Boc-6-Br-THIQ molecule has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to possess a wide range of biological activities, including inhibition of various enzymes, anti-cancer and anti-inflammatory activities, and anti-viral activities. In addition, N-Boc-6-Br-THIQ has been found to exhibit strong antioxidant, antifungal, and antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinoline (THIQ) analogs, including N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied in medicinal chemistry . They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Antibacterial Property

A novel compound synthesized from THIQ was evaluated for its antibacterial property against eight pathogenic bacterial strains . The compound showed significant susceptibility to the action of Staphylococcus .

Inhibitors of PD-1/PD-L1 Immune Checkpoint Pathway

THIQ-3-carboxylic acid derivatives have been designed as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway . This pathway is crucial in cancer immunotherapies, and small-molecule inhibitors of this axis are emerging as a potential alternative therapeutic modality .

Cancer Immunotherapies

THIQ analogs are being explored in cancer immunotherapies, specifically as immune checkpoint inhibitors (ICIs) . These compounds can reinvigorate exhausted immune cells of both the innate and adaptive immune systems by blocking the interaction of PD-1 with PD-L1 on tumor cells .

Treatment of Neurodegenerative Disorders

THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This makes them a promising area of research for the development of novel treatments for these conditions .

Development of Novel THIQ Analogs

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These analogs are being studied for their potential applications in various fields of medicine .

properties

IUPAC Name

tert-butyl 6-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYPQVWVZKITBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

622867-53-2
Record name N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of intermediate 24-95 (2.0 g, 7.6 mmol) and pyridine (1.2 mL, 11 mmol) in DCM (100 mL) is treated in one portion with triphenylphosphine dibromide (4.8 g, 11 mmol) at 0° C. The mixture is allowed to stir for 30 min, then concentrated in vacuo. The resulting crude material is purified by column chromatography on silica gel (using a gradient of 5-60% EtOAc/heptane) to afford the title compound (2.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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